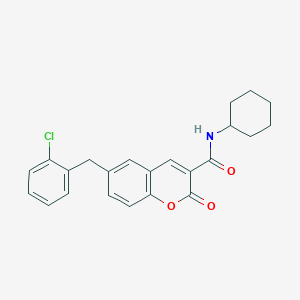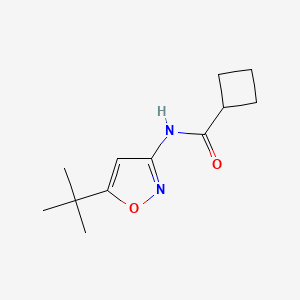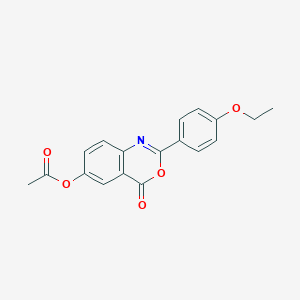![molecular formula C15H14FNO4S B4996109 3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)
3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, commonly known as FSP-3, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). FSP-3 has gained significant attention in the scientific community due to its potential therapeutic benefits and its unique mechanism of action.
作用机制
FSP-3 exerts its pharmacological effects by selectively inhibiting the activity of COX-2 enzyme, which is upregulated in response to inflammation and pain. By inhibiting the activity of COX-2, FSP-3 reduces the production of prostaglandins, which are responsible for the inflammatory response and pain sensation.
Biochemical and Physiological Effects:
FSP-3 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. FSP-3 has been found to be well-tolerated and safe in animal studies, with no significant adverse effects observed.
实验室实验的优点和局限性
FSP-3 has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, its selective inhibition of COX-2 enzyme, and its ability to inhibit the growth and proliferation of cancer cells. However, FSP-3 has some limitations, including its relatively low solubility in water, which may limit its bioavailability and its potential therapeutic applications.
未来方向
FSP-3 has significant potential for further research and development in various therapeutic areas. Some of the future directions for FSP-3 include:
1. Development of novel FSP-3 analogs with improved pharmacological properties and therapeutic efficacy.
2. Investigation of the potential of FSP-3 in the treatment of various inflammatory and pain-related diseases, including arthritis, neuropathic pain, and migraine.
3. Study of the potential of FSP-3 in combination with other drugs for the treatment of cancer.
4. Investigation of the potential of FSP-3 as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
5. Study of the pharmacokinetics and pharmacodynamics of FSP-3 in humans to determine its safety and efficacy in clinical trials.
Conclusion:
FSP-3 is a promising chemical compound with significant potential for further research and development in various therapeutic areas. Its potent anti-inflammatory and analgesic effects, selective inhibition of COX-2 enzyme, and ability to inhibit the growth and proliferation of cancer cells make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the pharmacological properties and therapeutic potential of FSP-3.
合成方法
FSP-3 can be synthesized through a multistep reaction process that involves the reaction of 4-fluorobenzenesulfonyl chloride with phenylalanine methyl ester. The reaction yields N-(4-fluorophenylsulfonyl)-N-phenylalanine methyl ester, which is then converted to FSP-3 through hydrolysis and decarboxylation reactions.
科学研究应用
FSP-3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several studies have shown that FSP-3 exhibits potent anti-inflammatory and analgesic effects through its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
属性
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(10-15(18)19)11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOJNQDPJAGMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996061.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)

![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)

![3-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4996114.png)

![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)

![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)